3-Hydroxy-3-methylcyclobutanecarboxylic acid
Overview
Description
3-Hydroxy-3-methylcyclobutanecarboxylic acid is an organic compound with the molecular formula C6H10O3This compound typically appears as a white crystalline or powdery solid and is soluble in water and some organic solvents . It has a melting point of about 150-155°C and a boiling point of approximately 270.4°C .
Preparation Methods
There are several methods to synthesize 3-Hydroxy-3-methylcyclobutanecarboxylic acid:
Chemical Reactions Analysis
3-Hydroxy-3-methylcyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also be reduced under specific conditions to yield other derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxy-3-methylcyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is used in the synthesis of certain drugs and medical materials.
Industry: The compound finds applications as a food additive for flavoring and as an antioxidant.
Mechanism of Action
The mechanism by which 3-Hydroxy-3-methylcyclobutanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups in the compound allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Hydroxy-3-methylcyclobutanecarboxylic acid can be compared with other similar compounds, such as:
3-Hydroxy-3-methylglutaric acid: This compound is structurally similar and shares some chemical properties.
Cyclobutanecarboxylic acid: Another related compound with a similar cyclobutane ring structure.
Malic acid: Although structurally different, it is used as a starting material in one of the synthesis methods for this compound.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(9)2-4(3-6)5(7)8/h4,9H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFHHQJYZGSYSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717722 | |
Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16286-86-5 | |
Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 3-hydroxy-3-methylcyclobutanecarboxylic acid unique compared to the natural amino acid threonine?
A1: The synthesized cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids can be considered conformationally restricted analogs of threonine. [] This means that unlike the flexible structure of threonine, these compounds have a fixed spatial orientation of their amino and carboxyl groups due to the presence of the cyclobutane ring. [] This rigidity can be advantageous when studying interactions with biological targets as it limits the conformational flexibility of the molecule. Additionally, the research found that the pKa values, which influence the molecule's charge and reactivity, differ noticeably between the cis and trans isomers. []
Q2: What is the significance of the cyclobutane ring being almost planar in both the cis and trans isomers?
A2: The research confirmed through X-ray data that the cyclobutane rings in both the cis and trans isomers are nearly planar, with torsion angles less than 7°. [] This near-planarity further emphasizes the conformational rigidity of these molecules compared to threonine. This defined shape can lead to more specific interactions with biological targets and impact their biological activity. Understanding this structural characteristic is crucial for researchers investigating structure-activity relationships and designing novel compounds with potential therapeutic applications.
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